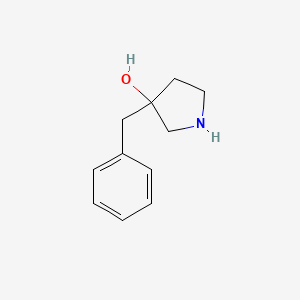![molecular formula C9H19N3 B12083799 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine CAS No. 91445-48-6](/img/structure/B12083799.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine is a bicyclic amine compound that features a unique 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine has several scientific research applications:
Biology: It is studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: This compound shares a similar bicyclic structure and is used in various chemical and biological studies.
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with a related structure, used in synthetic chemistry.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.
Properties
CAS No. |
91445-48-6 |
|---|---|
Molecular Formula |
C9H19N3 |
Molecular Weight |
169.27 g/mol |
IUPAC Name |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanamine |
InChI |
InChI=1S/C9H19N3/c1-11-6-8-2-3-9(7-11)12(8)5-4-10/h8-9H,2-7,10H2,1H3 |
InChI Key |
WFYOHOUNUIPIIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)


